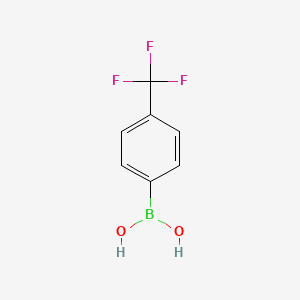

4-Trifluoromethylphenylboronic acid

説明

特性

IUPAC Name |

[4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMFIOZYDASRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370278 | |

| Record name | 4-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128796-39-4 | |

| Record name | 4-(Trifluoromethyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128796-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Trifluoromethylphenylboronic acid, a versatile reagent widely utilized in organic synthesis and medicinal chemistry.[1] The inclusion of a trifluoromethyl group significantly influences the compound's reactivity and physicochemical characteristics, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[1]

Core Physical and Chemical Properties

The following tables summarize the key quantitative data for this compound, providing a clear reference for laboratory use and computational modeling.

Table 1: General and Structural Information

| Property | Value | Source |

| Chemical Name | 4-(Trifluoromethyl)phenylboronic acid | [1][2][3][4] |

| Synonyms | α,α,α-Trifluoro-p-tolylboronic acid, 4-(Trifluoromethyl)benzeneboronic acid, [p-(Trifluoromethyl)phenyl]boronic acid | [2][5] |

| CAS Number | 128796-39-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆BF₃O₂ | [1][2][4] |

| Molecular Weight | 189.93 g/mol | [1][3] |

| Appearance | White to off-white or light yellow powder/crystal | [1][2][5] |

| SMILES String | OB(O)c1ccc(cc1)C(F)(F)F | [3] |

| InChI Key | ALMFIOZYDASRRC-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 245-250 °C (lit.) | [2][3][5][6][7] |

| 245-256 °C (lit.) | [1] | |

| Boiling Point | 258.6 °C at 760 mmHg (Predicted) | [2][5] |

| Density | 1.36 g/cm³ (Predicted) | [2][5] |

| pKa | 7.82 ± 0.10 (Predicted) | [2] |

| 8.4 (in H₂O/DMSO) | [8] | |

| Solubility | Soluble in DMSO and Methanol.[2][5][9] Not soluble in water.[2][5] |

Experimental Protocols: A Representative Application

While specific, detailed experimental protocols for the determination of every physical property of this compound are not extensively published in readily accessible literature, its application in common organic reactions is well-documented. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of its utility.[1] Below is a generalized experimental workflow for such a reaction, representing a key aspect of its practical use.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound. This process is fundamental to the synthesis of complex organic molecules where the 4-(trifluoromethyl)phenyl group is introduced.

Caption: A schematic representing the key stages of a Suzuki-Miyaura cross-coupling reaction.

Logical Relationships in Synthesis

This compound is itself synthesized from precursor materials. A common synthetic route is illustrated below, highlighting the logical progression from a starting halide to the final boronic acid product.

Synthetic Pathway of this compound

The following diagram outlines a typical synthetic pathway for the preparation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 128796-39-4 [chemicalbook.com]

- 3. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Trifluoromethyl)phenylboronic acid [aobchem.com]

- 5. 4-Trifluoromethylphenyl Boronic Acid CAS 128796-39-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]

- 7. 4-(Trifluoromethyl)phenylboronic acid, 95% 128796-39-4 India [ottokemi.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 4-Trifluoromethylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-trifluoromethylphenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications in drug development, particularly as an enzyme inhibitor and a crucial component in the synthesis of anti-tumor agents.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its chemical structure is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a trifluoromethyl group (-CF₃) at the para position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety.[3]

| Property | Value | References |

| Molecular Formula | C₇H₆BF₃O₂ | [2][4] |

| Molecular Weight | 189.93 g/mol | [2][4] |

| Melting Point | 245-250 °C | [4] |

| Appearance | White to off-white powder or crystals | [1][2] |

| CAS Number | 128796-39-4 | [2][4] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO. | [3][5] |

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Data | References |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. | [5][6] |

| ¹³C NMR | Characteristic signals for the carbon atoms of the phenyl ring, with the trifluoromethyl group causing a quartet for the carbon to which it is attached. | [7] |

| FTIR | Characteristic absorption bands for O-H stretching of the boronic acid, B-O stretching, and C-F stretching of the trifluoromethyl group. | [7][8] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the Suzuki-Miyaura cross-coupling reaction are presented below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromobenzotrifluoride (B150022) via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Materials:

-

4-bromobenzotrifluoride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Under an inert atmosphere, dissolve 4-bromobenzotrifluoride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes to the cooled solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate to the reaction mixture at -78 °C and then allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Quench the reaction by adding aqueous HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield this compound as a white solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene (B28343), 1,4-dioxane, water)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (e.g., 2.0 equivalents of Na₂CO₃).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[9][10][11]

Applications in Drug Development

The unique properties of the trifluoromethyl group, such as its high lipophilicity and metabolic stability, make this compound a valuable reagent in the synthesis of pharmaceutical compounds.[12]

Inhibition of AmpC β-Lactamase

This compound has been identified as an inhibitor of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[13] The boronic acid moiety forms a covalent, yet reversible, bond with the catalytic serine residue in the active site of the enzyme, thereby inactivating it.[13][14]

| Enzyme Target | Inhibition Data (Ki) | References |

| AmpC β-Lactamase | Varies depending on the specific derivative, with some showing low micromolar to nanomolar inhibition. | [14][15][16] |

Synthesis of Anti-Tumor Agents

The trifluoromethylphenyl moiety is a common feature in various anti-tumor drug candidates. This compound serves as a key building block in the synthesis of these complex molecules, often through Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds.[17] For example, it has been used in the synthesis of pyrimidine (B1678525) derivatives that have shown potent anti-proliferative activity against various human tumor cell lines.[17]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]

Mechanism of AmpC β-Lactamase Inhibition

Caption: Mechanism of AmpC β-lactamase inhibition by this compound.

References

- 1. 4-(Trifluoromethyl)phenylboronic acid, 95% 128796-39-4 India [ottokemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(128796-39-4) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. chemimpex.com [chemimpex.com]

- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Studies on the inhibition of AmpC and other β-lactamases by cyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylboronic acid (CAS: 128796-39-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(trifluoromethyl)phenylboronic acid, a versatile reagent in organic synthesis and a valuable building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and explores its biological significance, particularly as a β-lactamase inhibitor.

Core Chemical and Physical Properties

4-(Trifluoromethyl)phenylboronic acid is a white to off-white powder, appreciated in synthetic chemistry for the unique electronic properties conferred by the trifluoromethyl group. This electron-withdrawing moiety enhances the Lewis acidity of the boronic acid and can impart favorable characteristics such as increased metabolic stability and bioavailability to derivative compounds.[1][2]

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)phenylboronic acid

| Property | Value | Reference(s) |

| CAS Number | 128796-39-4 | [1][3][4] |

| Molecular Formula | C₇H₆BF₃O₂ | [1][3][4] |

| Molecular Weight | 189.93 g/mol | [1][3][4] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 245-250 °C (lit.) | [1][3][4] |

| Boiling Point | 258.6±50.0 °C (Predicted) | [1] |

| Density | 1.36±0.1 g/cm³ (Predicted) | [1] |

| pKa | 7.82±0.10 (Predicted) | [1] |

| Solubility | Soluble in methanol (B129727) and DMSO. Insoluble in water. | [1] |

Synthesis and Reactivity

The synthesis of 4-(trifluoromethyl)phenylboronic acid is most commonly achieved through the reaction of a Grignard or organolithium reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylboronic acid

This protocol is adapted from a general procedure described in the literature.[1]

Materials:

-

p-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

To a 500 mL three-necked flask under a nitrogen atmosphere, add 33 g (0.15 mol) of p-bromobenzotrifluoride and 200 mL of anhydrous THF. Stir the mixture.

-

In a separate flask, prepare a Grignard reagent from magnesium turnings and a small amount of p-bromobenzotrifluoride in anhydrous THF.

-

Once initiated, add the remaining p-bromobenzotrifluoride solution dropwise to the Grignard mixture to maintain a gentle reflux.

-

After the addition is complete, cool the reaction mixture to -78 °C.

-

Slowly add 22.3 mL (0.20 mol) of trimethyl borate dropwise, maintaining the temperature at -78 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

-

Quench the reaction by adding 100 mL of 1 M hydrochloric acid and continue stirring for 1 hour.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash once with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude solid product.

-

Wash the solid with chloroform to yield the purified 4-(trifluoromethyl)phenylboronic acid. A typical yield is approximately 54%.[1]

Caption: Synthetic workflow for 4-(trifluoromethyl)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

4-(Trifluoromethyl)phenylboronic acid is a prominent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct biaryl structures.[2][5] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and efficiency of the coupling process.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with 4-(Trifluoromethyl)phenylboronic acid

This is a general protocol and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), and the palladium catalyst (0.02-0.05 mmol).

-

Add the base (2.0-3.0 mmol).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL).

-

Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography on silica (B1680970) gel.

References

Technical Guide: 4-(Trifluoromethyl)phenylboronic Acid in Drug Discovery and Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenylboronic acid is a versatile organoboron compound that has become an invaluable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is largely defined by the presence of the trifluoromethyl (-CF3) group, which can significantly enhance the pharmacokinetic and physicochemical properties of target molecules. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and modulate the bioactivity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the core properties of 4-(Trifluoromethyl)phenylboronic acid, a detailed experimental protocol for its application in the widely used Suzuki-Miyaura cross-coupling reaction, and a visualization of the reaction's catalytic cycle.

Core Properties and Data

The key chemical and physical properties of 4-(Trifluoromethyl)phenylboronic acid are summarized below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Weight | 189.93 g/mol | [4][5][6][7][8] |

| Molecular Formula | C₇H₆BF₃O₂ | [6][8] |

| CAS Number | 128796-39-4 | [4][5][6][7] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 245-256 °C | [6][7][9] |

| Synonyms | α,α,α-Trifluoro-p-tolylboronic acid, 4-(Trifluoromethyl)benzeneboronic acid, [p-(Trifluoromethyl)phenyl]boronic acid | [4][5] |

| Primary Application | Suzuki-Miyaura cross-coupling reactions | [1][2][7] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond. This reaction is a cornerstone of drug discovery for synthesizing biaryl and substituted aromatic compounds.[3] 4-(Trifluoromethyl)phenylboronic acid is an excellent coupling partner in these reactions, allowing for the direct incorporation of the trifluoromethylphenyl moiety into a wide range of molecular scaffolds.

The general catalytic cycle involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the bond of the organic halide (Ar-X), forming a Pd(II) complex.[4][6]

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[4][6]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[4][6]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with 4-(Trifluoromethyl)phenylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 eq.)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 eq.)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 eq.)

-

Anhydrous, degassed 1,4-dioxane (B91453) (4 mL)

-

Degassed water (1 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol), 4-(Trifluoromethyl)phenylboronic acid (1.2 mmol), palladium catalyst, SPhos ligand, and potassium phosphate base.

-

Atmosphere Purge : Seal the flask with a septum and purge with argon for 10-15 minutes to ensure an inert atmosphere.

-

Solvent Addition : Add the degassed 1,4-dioxane and water via syringe. The solvent ratio is typically 4:1.

-

Reaction Execution : Place the sealed flask in a preheated oil bath and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 15 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl product.

Visualization of Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. byjus.com [byjus.com]

- 7. nbinno.com [nbinno.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(trifluoromethyl)phenylboronic acid, a critical building block in modern organic and medicinal chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The incorporation of the trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of molecules, making this reagent highly valuable in the development of novel pharmaceuticals and advanced materials.[1][2]

Core Synthesis Protocols

The synthesis of 4-(trifluoromethyl)phenylboronic acid can be achieved through several synthetic routes. The most commonly cited method involves the reaction of an organometallic intermediate, derived from a halogenated precursor, with a borate (B1201080) ester. Below, we detail the prevalent organolithium-based protocol and discuss alternative approaches.

Primary Protocol: Organolithium-Mediated Borylation

This widely used method commences with the lithiation of 4-bromobenzotrifluoride (B150022) followed by quenching with a trialkyl borate.

Experimental Protocol:

Materials:

-

4-Bromobenzotrifluoride (p-bromobenzotrifluoride)

-

n-Butyllithium (n-BuLi) solution (typically 1.6 M in hexanes)

-

Trimethyl borate (B(OMe)₃)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Saturated brine solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure: [2]

-

To a 500 mL three-necked flask under a nitrogen atmosphere, add 33 g (0.15 mol) of 4-bromobenzotrifluoride.

-

Add 200 mL of anhydrous tetrahydrofuran (THF) and stir the mixture until the starting material is fully dissolved.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 100 mL (0.16 mol) of n-butyllithium (1.6 M solution) dropwise via a dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition is complete, continue stirring the mixture at -78 °C for 1 hour.

-

To this solution, add 22.3 mL (0.20 mol) of trimethyl borate.

-

Allow the reaction mixture to gradually warm to room temperature and stir for approximately 12 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), add 100 mL of 1 M hydrochloric acid to the reaction mixture and stir for 1 hour.

-

Transfer the mixture to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

-

Combine the organic layers, wash once with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain a solid product.

-

Wash the solid with chloroform to yield the final product.

Yield: 15 g of 4-(trifluoromethyl)phenylboronic acid as a white solid (54% yield).[2]

Alternative Synthesis Strategies

While the organolithium route is well-established, other methods for the synthesis of arylboronic acids are also employed, each with its own set of advantages and considerations.

-

Grignard Reagent-Based Synthesis: This method involves the formation of a Grignard reagent from an aryl halide (e.g., 4-bromobenzotrifluoride) and magnesium metal, followed by reaction with a trialkyl borate. This approach can be more cost-effective and is often used in large-scale industrial syntheses.[3]

-

Palladium-Catalyzed Borylation: Modern cross-coupling chemistry allows for the direct borylation of aryl halides or triflates using a palladium catalyst and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or bis-boronic acid (BBA).[4] This method often exhibits excellent functional group tolerance.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic route can depend on factors such as scale, cost, available equipment, and functional group compatibility. The following table summarizes quantitative data for different synthetic approaches to arylboronic acids. Note: Yields for the Grignard and Palladium-catalyzed methods are for analogous arylboronic acids and are provided for comparative purposes, as specific data for 4-(trifluoromethyl)phenylboronic acid was not available in the reviewed literature.

| Method | Starting Material | Key Reagents | Typical Yield | Reference |

| Organolithium | 4-Bromobenzotrifluoride | n-BuLi, Trimethyl borate | 54% | [2] |

| Grignard Reagent | Aryl Bromide | Mg, Trialkyl borate | 62-73% (for Methylboronic acid) | [3] |

| Palladium-Catalyzed | Aryl Halide | Pd catalyst, B₂pin₂/BBA | 85-97% (for 4-Fluorophenylboronic acid) | [4] |

Application in Drug Development: A Workflow Example

4-(Trifluoromethyl)phenylboronic acid is a key intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors for cancer therapy.[5][6] The following diagram illustrates a representative workflow for the synthesis of a generic kinase inhibitor, highlighting the central role of a Suzuki-Miyaura coupling reaction with 4-(trifluoromethyl)phenylboronic acid.

Caption: A generalized workflow for the synthesis of a kinase inhibitor, showcasing the crucial Suzuki-Miyaura coupling step involving 4-(trifluoromethyl)phenylboronic acid.

Synthesis Pathway Diagram

The chemical transformation for the primary synthesis protocol can be visualized as follows:

Caption: Reaction pathway for the synthesis of 4-(trifluoromethyl)phenylboronic acid from 4-bromobenzotrifluoride.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Integrated computational-experimental pipeline for CHK1 inhibitor discovery: structure-based identification of novel chemotypes with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Trifluoromethylphenylboronic Acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenylboronic acid is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts unique properties to molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the primary starting materials and synthetic routes for the preparation of 4-trifluoromethylphenylboronic acid, complete with experimental protocols, comparative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of 4-(trifluoromethyl)phenylboronic acid predominantly relies on two robust and versatile methodologies: the Grignard reaction and palladium-catalyzed cross-coupling reactions. The choice of starting material is typically dictated by commercial availability, cost, and the desired scale of the synthesis. The most common precursors are halogenated benzotrifluorides.

Starting Materials: A Comparative Overview

The selection of the initial reactant is a critical first step in the synthesis of this compound. The most frequently employed starting materials are 4-bromobenzotrifluoride (B150022) and 4-chlorobenzotrifluoride (B24415).

| Starting Material | Molar Mass ( g/mol ) | Key Synthetic Routes | Relative Reactivity | Commercial Availability |

| 4-Bromobenzotrifluoride | 225.01 | Grignard Reaction, Suzuki-Miyaura Coupling | High | Readily Available |

| 4-Chlorobenzotrifluoride | 180.55 | Suzuki-Miyaura Coupling | Moderate | Readily Available |

| 4-Iodobenzotrifluoride | 271.98 | Grignard Reaction, Suzuki-Miyaura Coupling | Very High | Less Common |

Synthetic Methodologies and Experimental Protocols

Grignard Reaction Route from 4-Bromobenzotrifluoride

This classical and widely used method involves the formation of a Grignard reagent from 4-bromobenzotrifluoride, which then reacts with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis to yield the desired boronic acid.

Reaction Pathway:

Caption: Grignard route to this compound.

Detailed Experimental Protocol:

A detailed protocol for the synthesis of this compound from p-bromobenzotrifluoride has been reported with a yield of 54%.[1]

-

Step 1: Grignard Reagent Formation and Borylation

-

To a 500 mL three-necked flask under a nitrogen atmosphere, add 33 g (0.15 mol) of p-bromobenzotrifluoride.

-

Add 200 mL of anhydrous tetrahydrofuran (B95107) (THF) and stir the mixture.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 100 mL (0.16 mol) of n-butyllithium (1.6 M solution) dropwise via a dropping funnel.

-

After the addition is complete, continue stirring at -78 °C for 1 hour.

-

Add 22.3 mL (0.20 mol) of trimethyl borate to the reaction mixture.

-

Allow the reaction mixture to gradually warm to room temperature and stir for approximately 12 hours.

-

-

Step 2: Work-up and Purification

-

After the reaction is complete, add 100 mL of dilute hydrochloric acid (1 mol/L) to the reaction solution and stir for 1 hour.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash once with saturated brine, and dry over anhydrous magnesium sulfate (B86663).

-

Filter to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain a solid product.

-

Wash the solid with chloroform (B151607) to yield 15 g of this compound as a white solid (54% yield).[1]

-

Palladium-Catalyzed Borylation (Miyaura Borylation)

This method is particularly useful for starting materials that may be incompatible with the conditions of Grignard reagent formation, such as 4-chlorobenzotrifluoride. The reaction involves the cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

Catalytic Cycle:

Caption: Miyaura borylation catalytic cycle.

General Experimental Protocol for Aryl Chlorides:

While a specific protocol for the Miyaura borylation of 4-chlorobenzotrifluoride to the corresponding boronic acid is not detailed in the search results, a general procedure for the Suzuki-Miyaura cross-coupling of 4-chlorobenzotrifluoride has been described, indicating its viability in palladium-catalyzed reactions. Based on general procedures for the Miyaura borylation of aryl chlorides, a representative protocol would be as follows:

-

Reaction Setup:

-

In a reaction vessel, combine 4-chlorobenzotrifluoride, 1.1-1.5 equivalents of bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., KOAc, K₂CO₃).

-

Add an anhydrous solvent (e.g., dioxane, toluene, or DMF).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by GC-MS or TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude pinacol (B44631) boronate ester can often be used directly in subsequent reactions or purified by column chromatography or recrystallization.

-

Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an aqueous acid.

-

Experimental Workflow: From Synthesis to Purified Product

The overall workflow for the synthesis and purification of this compound can be generalized as follows:

Caption: General experimental workflow for synthesis and purification.

Characterization of this compound

The identity and purity of the synthesized this compound are typically confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the protons in the molecule. The aromatic protons will show characteristic splitting patterns in the downfield region.[2][3]

-

¹³C NMR: Shows the carbon skeleton of the molecule, with the trifluoromethyl carbon appearing as a quartet.[4]

-

¹⁹F NMR: Confirms the presence of the trifluoromethyl group.[4]

-

¹¹B NMR: Characterizes the boron center, which is diagnostic for boronic acids.[4]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

-

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for 4-(trifluoromethyl)phenylboronic acid is in the range of 245-250 °C.[5]

Conclusion

The synthesis of this compound is a well-established process with 4-bromobenzotrifluoride being a historically favored starting material for the Grignard route, which offers a straightforward, albeit moisture-sensitive, pathway. The advent of palladium-catalyzed borylation has expanded the scope of accessible starting materials to include the more economical 4-chlorobenzotrifluoride, providing a more functional group tolerant alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost considerations, and available equipment. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this important building block for applications in drug discovery and materials science.

References

- 1. This compound | 128796-39-4 [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(128796-39-4) 1H NMR spectrum [chemicalbook.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 4-Trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-trifluoromethylphenylboronic acid, a key building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, supported by detailed experimental protocols and data presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), sample preparation and solvent choice are critical for obtaining high-resolution spectra. Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common solvent for this compound.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d6 typically exhibits two doublets in the aromatic region, corresponding to the four protons on the benzene (B151609) ring, and a broad singlet for the hydroxyl protons of the boronic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.05 | d | ~8.0 | 2H, Ar-H ortho to -B(OH)₂ |

| ~7.70 | d | ~8.0 | 2H, Ar-H meta to -B(OH)₂ |

| ~8.30 | br s | - | 2H, -B(OH)₂ |

Table 1: ¹H NMR spectral data for this compound in DMSO-d6.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The trifluoromethyl group exhibits a characteristic quartet due to carbon-fluorine coupling.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~134.5 | s | - | Ar-C ortho to -B(OH)₂ |

| ~128.0 (q) | q | ~32 | Ar-C meta to -B(OH)₂ |

| ~125.0 (q) | q | ~272 | -CF₃ |

| ~131.0 (q) | q | ~4 | Ar-C ipso to -CF₃ |

| Not typically observed | - | - | Ar-C ipso to -B(OH)₂ |

Table 2: ¹³C NMR spectral data for this compound. Note: The carbon attached to the boron atom is often broadened and may not be observed.

¹⁹F NMR Spectral Data

¹⁹F NMR is a sensitive technique for characterizing fluorinated compounds. For this compound, a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically referenced to CFCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -62.5 | s | -CF₃ |

Table 3: ¹⁹F NMR spectral data for this compound.[2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to O-H, B-O, C-F, and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| 1300-1100 | Strong | C-F stretch |

| ~1090 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Characteristic IR absorption peaks for this compound.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique. The molecular ion peak is expected at m/z 189.93.[6]

| m/z | Relative Intensity | Possible Fragment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 172 | High | [M - H₂O]⁺ |

| 145 | High | [M - B(OH)₂]⁺ or [C₇H₄F₃]⁺ |

| 125 | Moderate | [C₆H₄F₂]⁺ |

Table 5: Predicted mass spectrometry fragmentation data for this compound.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. To minimize the presence of boroxine (B1236090) anhydrides, the sample can be briefly sonicated or gently warmed.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Technique: Proton-decoupled

-

-

¹⁹F NMR:

-

Number of scans: 64-256

-

Relaxation delay: 1-2 seconds

-

Technique: Proton-decoupled

-

Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (with derivatization): Boronic acids are typically derivatized to increase their volatility for GC-MS analysis. Silylation is a common method.

-

Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

Instrumentation and Data Acquisition:

-

Gas Chromatograph:

-

Injector Temperature: 250-280 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 550.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-trifluoromethylphenylboronic acid. The document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes visualizations of the experimental workflow and molecular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring, exhibiting a typical AA'BB' spin system. The protons on the phenyl ring are split into two distinct doublets due to ortho-coupling. The protons of the boronic acid hydroxyl groups appear as a broad singlet, which is typical for exchangeable protons.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 7.95 | d | 8.1 | 2H |

| H-3, H-5 | 7.68 | d | 8.1 | 2H |

| B(OH)₂ | 8.35 | br s | - | 2H |

Experimental Protocol

A detailed methodology for the acquisition of the ¹H NMR spectrum of this compound is outlined below. Adherence to this protocol is crucial for obtaining high-quality, reproducible spectral data.

2.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the solid.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Solvent: DMSO-d₆.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of at least 5 seconds should be used to ensure full relaxation of all protons, which is critical for accurate integration.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended for good digital resolution.

-

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Integration: Integrate the signals corresponding to the aromatic protons and the boronic acid protons.

-

Peak Picking: Identify the chemical shifts of all signals.

-

Coupling Constant Measurement: Determine the coupling constants (J-values) from the splitting patterns of the aromatic signals.

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps involved in the acquisition of the ¹H NMR spectrum of this compound.

3.2. J-Coupling Signaling Pathway

The observed splitting pattern in the aromatic region of the ¹H NMR spectrum is a direct result of through-bond scalar coupling (J-coupling) between adjacent protons. The following diagram visualizes these coupling interactions in this compound.

An In-depth Technical Guide to the 13C NMR of 4-Trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) characteristics of 4-trifluoromethylphenylboronic acid, a crucial reagent in organic synthesis and drug discovery. While specific, publicly available spectral data with complete assignments is limited, this document extrapolates the anticipated spectral features based on the analysis of structurally similar compounds and fundamental NMR principles.

Introduction

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the trifluoromethylphenyl moiety into a wide range of organic molecules. The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Accurate characterization of this reagent by methods such as 13C NMR is paramount for quality control and reaction monitoring.

Predicted 13C NMR Spectral Data

Based on the known effects of substituents on aromatic systems and data from related fluorinated phenylboronic acids, the following table summarizes the predicted 13C NMR chemical shifts for this compound. The spectrum is expected to be recorded in a common deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6).

Table 1: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d6

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) |

| C-B | ~130 - 135 | Singlet | - |

| C-1 | ~134 - 138 | Singlet | - |

| C-2, C-6 | ~135 - 139 | Quartet | ~3-5 (3JCF) |

| C-3, C-5 | ~125 - 129 | Quartet | ~30-35 (2JCF) |

| C-4 | ~128 - 132 | Quartet | ~270-280 (1JCF) |

| -CF3 | ~124 - 128 | Quartet | ~270-280 (1JCF) |

Note: These are estimated values and may vary depending on the specific experimental conditions.

Key Spectral Features and Interpretation

The 13C NMR spectrum of this compound is expected to exhibit several characteristic features:

-

Quartet Signals: The most prominent feature will be the quartets arising from the coupling between the carbon atoms and the three fluorine atoms of the trifluoromethyl group. The carbon of the CF3 group itself will appear as a quartet with a large one-bond coupling constant (1JCF). The aromatic carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (1JCF > 2JCF > 3JCF).

-

Ipso-Carbon (C-B): The carbon atom attached to the boronic acid group is expected to be broad due to quadrupolar relaxation of the adjacent boron nucleus. Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid group.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the boronic acid and the trifluoromethyl substituents. The strongly electron-withdrawing CF3 group will cause a downfield shift for the carbon it is attached to (C-4) and will influence the shifts of the other aromatic carbons.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 20-50 mg of this compound into a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte signals.

- Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

2. NMR Instrument Setup:

- The experiment should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

- Tune and match the probe for the 13C frequency.

- Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

- Shim the magnetic field to obtain a narrow and symmetrical lock signal, ensuring high resolution.

3. Acquisition Parameters:

- Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

- Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and trifluoromethyl carbons (e.g., 0 to 200 ppm).

- Acquisition Time (AQ): Typically set between 1 to 2 seconds to ensure good digital resolution.

- Relaxation Delay (D1): A relaxation delay of 2 to 5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

- Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, if necessary.

- Perform a Fourier transform of the Free Induction Decay (FID).

- Phase the resulting spectrum to obtain pure absorption lineshapes.

- Reference the spectrum by setting the central peak of the DMSO-d6 septet to 39.52 ppm.

- Integrate the signals if quantitative information is desired, although this is less common for 13C NMR.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the 13C NMR analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for 13C NMR analysis.

An In-depth Technical Guide to the ¹⁹F NMR of 4-Trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 4-Trifluoromethylphenylboronic acid. This information is crucial for the structural elucidation, purity assessment, and study of intermolecular interactions of this important chemical entity in pharmaceutical and materials science research.

Introduction

4-(Trifluoromethyl)phenylboronic acid is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethyl (-CF₃) group significantly influences the electronic properties and bioavailability of molecules, making it a common moiety in drug candidates. ¹⁹F NMR spectroscopy is a powerful, high-sensitivity analytical technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Expected ¹⁹F NMR Data

While a definitive, publicly available ¹⁹F NMR spectrum for this compound is not readily found in the searched literature, data from closely related compounds and general knowledge of ¹⁹F NMR spectroscopy allow for a reliable prediction of its spectral parameters.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Expected Value/Range | Solvent | Comments |

| Chemical Shift (δ) | -60 to -65 ppm | CDCl₃ | The chemical shift of the -CF₃ group is influenced by the electron-withdrawing nature of the boronic acid group and the aromatic ring. |

| ~ -61.3 ppm | DMSO-d₆ | Based on the similar compound 3,5-Bis(trifluoromethyl)benzoic acid.[1] The polarity of the solvent can cause slight variations. | |

| Multiplicity | Singlet (s) | N/A | In a proton-decoupled ¹⁹F NMR spectrum, the three equivalent fluorine atoms of the -CF₃ group will appear as a singlet. In a coupled spectrum, long-range couplings to aromatic protons may result in a narrow multiplet. |

| Coupling Constants (J) | Not typically resolved | N/A | Long-range ¹H-¹⁹F coupling constants (⁴JHF or ⁵JHF) are generally small and may not be resolved in a standard spectrum. |

Experimental Protocol for ¹⁹F NMR Analysis

The following provides a generalized, yet detailed, methodology for acquiring a high-quality ¹⁹F NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Solvent Selection: The choice of solvent can influence the chemical shift. DMSO-d₆ is often a good choice for boronic acids due to its polarity and ability to break up potential hydrogen-bonded dimers or trimers.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. Common ¹⁹F NMR standards include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (B1203771) (C₆F₆, δ ≈ -164.9 ppm).

2. NMR Spectrometer Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is required.

-

Tuning and Matching: The probe must be tuned to the ¹⁹F frequency and the impedance matched to that of the instrument.

-

Locking and Shimming: The deuterium (B1214612) signal from the solvent is used to lock the magnetic field frequency. The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

3. Data Acquisition:

-

Experiment: A standard one-pulse ¹⁹F NMR experiment is typically sufficient. For enhanced sensitivity, multiple scans can be acquired and averaged.

-

Spectral Width: A spectral width of approximately -50 to -80 ppm should be adequate to cover the expected chemical shift of the -CF₃ group.

-

Pulse Width: A calibrated 90° pulse should be used for optimal signal intensity.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for the rapidly relaxing ¹⁹F nucleus in a -CF₃ group.

-

Decoupling: For a simplified spectrum showing only a singlet for the -CF₃ group, proton decoupling (e.g., WALTZ-16) should be applied during the acquisition period.

4. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum should be carefully phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

-

Referencing: The chemical shift axis should be referenced to the internal standard or, if none is used, to an external standard or by using the solvent's residual proton signal and converting to the corresponding ¹⁹F reference frequency.

Visualizations

Logical Workflow for ¹⁹F NMR Analysis

Caption: A flowchart illustrating the key stages of ¹⁹F NMR analysis.

Signaling Pathway of NMR Signal Generation

Caption: A diagram showing the process of NMR signal generation.

References

Solubility Profile of 4-Trifluoromethylphenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-trifluoromethylphenylboronic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes qualitative information, data from analogous compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Introduction

4-(Trifluoromethyl)phenylboronic acid is a crucial building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical compounds and advanced materials. The trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and bioavailability of drug candidates. Understanding the solubility of this reagent in various organic solvents is paramount for reaction optimization, purification, and formulation development.

Boronic acids, in general, exhibit complex solubility behavior due to the equilibrium between the monomeric acid form and its trimeric anhydride, the boroxine (B1236090). This equilibrium is influenced by the solvent, temperature, and the presence of water.

Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative information and data for structurally similar arylboronic acids provide valuable insights into its expected solubility profile.

Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Polar Protic | Methanol | Soluble | [1] |

| Aqueous | Water | Not Soluble | [1] |

Quantitative Solubility of Analogous Arylboronic Acids

The solubility of phenylboronic acid and its derivatives has been investigated and can be used to infer the behavior of this compound. The electron-withdrawing nature of the trifluoromethyl group may influence its solubility compared to the parent phenylboronic acid. A study on the positional isomer, 3-(trifluoromethyl)phenylboronic acid, revealed high solubility in ketones, moderate solubility in chlorinated solvents, and low solubility in hydrocarbons[1].

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction) |

| Chloroform | 25 | ~0.08 |

| 3-Pentanone | 25 | ~0.25 |

| Acetone | 25 | ~0.30 |

| Dipropyl ether | 25 | ~0.35 |

| Methylcyclohexane | 25 | <0.01 |

Data extrapolated from graphical representations in Leszczyński et al., 2020.[2]

Table 2: Qualitative Solubility of 3-(Trifluoromethyl)phenylboronic Acid

| Solvent | Solubility |

| 3-Pentanone | High |

| Chloroform | Moderate |

| Methylcyclohexane | Very Low |

Based on data from Leszczyński et al., 2021.[1]

Based on this data, this compound is expected to exhibit good solubility in polar aprotic and polar protic solvents such as ethers and ketones, moderate solubility in solvents like chloroform, and poor solubility in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The following are two common methods for determining the solubility of solid organic compounds in organic solvents.

Dynamic Method (Turbidimetric Method)

This method involves the visual or instrumental detection of the dissolution of a solid in a solvent as the temperature is changed. It is particularly useful for determining the temperature-dependent solubility.

Methodology:

-

Sample Preparation: A known mass of this compound and a known mass of the selected organic solvent are placed in a sealed, thermostated vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The suspension is heated at a constant rate while being stirred vigorously.

-

Turbidity Measurement: The point at which the solution becomes clear (i.e., the last solid particles dissolve) is determined by visual observation or by measuring the light intensity transmitted through the solution using a luminance probe. The temperature at this point is recorded as the solubility temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different compositions of the solute and solvent to generate a solubility curve (solubility vs. temperature).

This method has been successfully applied to determine the solubility of various arylboronic acids[2][3].

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility at a constant temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to allow the undissolved solid to settle.

-

Sample Collection and Analysis: A known volume of the clear supernatant is carefully removed. The solvent is then evaporated, and the mass of the remaining solid is determined gravimetrically.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

Visualizations

Boronic Acid-Boroxine Equilibrium

A critical aspect of boronic acid chemistry that influences their solubility is the equilibrium with their corresponding trimeric anhydrides, known as boroxines. This dehydration reaction can occur in the solid state or in solution and is reversible in the presence of water[4].

Caption: Equilibrium between this compound and its boroxine.

Experimental Workflow for Dynamic Solubility Determination

The following diagram illustrates the key steps in determining solubility using the dynamic (turbidimetric) method.

Caption: Workflow for the dynamic method of solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains sparse, a clear qualitative and semi-quantitative picture emerges from the available information on analogous compounds. It is expected to be soluble in polar organic solvents and poorly soluble in non-polar ones. For precise applications, the experimental determination of its solubility is recommended, and this guide provides detailed protocols for two robust methods. The equilibrium between the boronic acid and its boroxine form should always be a consideration when working with this class of compounds, as it can significantly impact their solubility and reactivity. This guide serves as a foundational resource for researchers and professionals in the field, enabling more informed decisions in experimental design and execution.

References

Stability and Storage of 4-(Trifluoromethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 4-(Trifluoromethyl)phenylboronic acid, a key building block in organic synthesis and drug discovery. Understanding the stability profile of this reagent is critical for ensuring its quality, purity, and performance in sensitive applications. This document outlines the intrinsic chemical stability, potential degradation pathways, recommended storage conditions, and analytical methodologies for assessing the integrity of 4-(Trifluoromethyl)phenylboronic acid.

Core Concepts in Stability

The stability of 4-(Trifluoromethyl)phenylboronic acid is primarily influenced by its susceptibility to dehydration, oxidation, and protodeboronation. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of the boronic acid moiety compared to unsubstituted phenylboronic acid.

Dehydration: Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides, known as boroxines. This is a reversible process, and the boronic acid can be regenerated in the presence of water.

Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of phenolic impurities. This degradation pathway can be initiated by atmospheric oxygen and accelerated by the presence of radical initiators or certain metal ions.

Protodeboronation: This is a degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of benzotrifluoride (B45747). This process can be catalyzed by acid or base and is often promoted by moisture.

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of 4-(Trifluoromethyl)phenylboronic acid, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended for long-term storage. | Reduces the rate of thermally induced degradation and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing oxidation and hydrolysis. |

| Light | Protect from light. | While specific photostability data is limited, it is good practice to protect all reagents from light to prevent potential photodegradation. |

| Container | Keep in a tightly sealed container. | Prevents the ingress of moisture and air. |

Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Handle in a well-ventilated area to avoid inhalation of dust.[1]

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for 4-(Trifluoromethyl)phenylboronic acid.

Caption: Primary degradation pathways of 4-(Trifluoromethyl)phenylboronic acid.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[2] The following are generalized protocols that can be adapted to assess the stability of 4-(Trifluoromethyl)phenylboronic acid.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact 4-(Trifluoromethyl)phenylboronic acid from its potential degradation products.

Objective: To develop a quantitative HPLC method capable of resolving the parent compound from all potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase (Example):

-

A gradient elution is often necessary.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

A typical gradient might run from 10% B to 90% B over 20-30 minutes.

Detection:

-

UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm).

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

The following table outlines typical conditions for forced degradation studies based on ICH guidelines.[2]

| Stress Condition | Reagent/Condition | Typical Duration | Analytical Technique |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 - 48 hours | HPLC, ¹H NMR |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 - 48 hours | HPLC, ¹H NMR |

| Oxidation | 3% H₂O₂ at room temperature | 24 - 48 hours | HPLC, ¹H NMR, MS |

| Thermal Degradation | 80°C (solid state) | 48 - 72 hours | HPLC, DSC/TGA |

| Photostability | ICH-compliant light exposure (UV and visible) | As per guidelines | HPLC |

Protocol for Acid Hydrolysis:

-

Prepare a stock solution of 4-(Trifluoromethyl)phenylboronic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the samples by the developed stability-indicating HPLC method.

NMR Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of 4-(Trifluoromethyl)phenylboronic acid and identifying degradation products.